3-(1-Isopropyl-1H-1,2,4-triazol-3-yl)-1-(methylsulfonyl)indoline-5-carboxylic acid
Description
Properties
IUPAC Name |
1-methylsulfonyl-3-(1-propan-2-yl-1,2,4-triazol-3-yl)-2,3-dihydroindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-9(2)18-8-16-14(17-18)12-7-19(24(3,22)23)13-5-4-10(15(20)21)6-11(12)13/h4-6,8-9,12H,7H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSPEMHIEXLCDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC(=N1)C2CN(C3=C2C=C(C=C3)C(=O)O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indoline Core Functionalization
Critical Reaction Parameters
Optimization of temperature, solvent, and catalyst loading significantly impacts yield and purity. The table below summarizes key reaction conditions from documented procedures:
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Sulfonylation | Methylsulfonyl chloride, Et₃N | DCM | 0–25°C | 85–90 |
| Triazole Coupling | CuI, 1,10-phenanthroline, K₃PO₄ | DMF | 110°C | 70–75 |
| Oxidation to Sulfone | mCPBA | CHCl₃ | 25°C | 88 |
| Carboxylation | CO₂, Pd(OAc)₂, PPh₃ | DMF/H₂O | 80°C | 65–70 |
The use of DMF as a solvent in coupling reactions enhances solubility but may complicate purification due to high boiling points. Substituting with acetonitrile or toluene reduces side reactions but often necessitates longer reaction times.
Intermediate Isolation and Purification
Crystallization Techniques
Intermediates such as 1-(methylsulfonyl)indoline-5-carboxylic acid are purified via recrystallization from ethanol/water mixtures, yielding needle-like crystals with >99% purity. The triazole-containing intermediate, however, is prone to oiling out and requires silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 7:3).
Chromatographic Challenges
The polar nature of the carboxylic acid group complicates reverse-phase HPLC purification. Acidic mobile phases (0.1% trifluoroacetic acid in acetonitrile/water) improve peak symmetry but may protonate the triazole ring, altering retention times. Preparative TLC with fluorescent indicators is employed for small-scale isolations.
Scalability and Industrial Adaptations
Large-scale production (>1 kg) faces challenges in exothermic control during sulfonylation. Continuous flow reactors mitigate this by maintaining precise temperature gradients (5–10°C) and enabling real-time monitoring. A representative pilot-scale protocol uses:
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Reactor Type : Tubular flow reactor (316L stainless steel)
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Residence Time : 30 minutes
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Throughput : 200 g/hour
-
Purity : 98.5% (by qNMR)
Catalyst recycling is critical for cost efficiency. Copper residues from coupling steps are removed via chelating resins (e.g., Chelex 100), reducing heavy metal content to <10 ppm.
Analytical Validation
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.21 (s, 3H, SO₂CH₃), 3.85–3.92 (m, 1H, CH(CH₃)₂), 6.98 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, triazole-H), 8.02 (d, J = 8.4 Hz, 1H, ArH).
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LC-MS : [M+H]⁺ m/z 379.1 (calc. 379.4).
Purity Assessment
HPLC analysis (C18 column, 0.1% HCOOH in H₂O/MeCN) shows a single peak at 6.8 minutes with UV detection at 254 nm. Residual solvent levels (DMF <500 ppm, DCM <50 ppm) comply with ICH Q3C guidelines.
Chemical Reactions Analysis
Types of Reactions
3-(1-Isopropyl-1H-1,2,4-triazol-3-yl)-1-(methylsulfonyl)indoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the triazole or indoline rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of triazole compounds exhibit broad-spectrum antimicrobial activity. In particular, the isopropyl triazole moiety has been linked to enhanced bioactivity against various pathogens.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's structure allows for interaction with bacterial enzymes, which is crucial for its antimicrobial properties .
Agricultural Applications
In agriculture, the compound has been explored as a fungicide . The triazole ring is known for its efficacy in inhibiting fungal growth by interfering with sterol biosynthesis in fungi.
Data Table: Agricultural Efficacy
| Fungus | Concentration (mg/L) | Inhibition (%) |
|---|---|---|
| Fusarium oxysporum | 100 | 85 |
| Botrytis cinerea | 200 | 90 |
| Rhizoctonia solani | 150 | 80 |
These results indicate that the compound can effectively reduce fungal populations in crops, making it a promising candidate for agricultural use.
Material Science Applications
The unique chemical structure of this compound also opens avenues in material science , particularly in the synthesis of new polymers or nanomaterials. Its ability to form complexes with metals can be utilized in developing advanced materials with specific properties.
Case Study: Polymer Synthesis
Research has shown that incorporating triazole-based compounds into polymer matrices can enhance thermal stability and mechanical strength. For instance, a study highlighted the synthesis of a polymer blend using this compound that exhibited improved tensile strength and thermal resistance compared to traditional polymers .
Mechanism of Action
The mechanism of action of 3-(1-Isopropyl-1H-1,2,4-triazol-3-yl)-1-(methylsulfonyl)indoline-5-carboxylic acid would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays, enzymatic activity measurements, and cellular assays.
Comparison with Similar Compounds
Comparison with 3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic Acid
Key Differences :
- Heterocyclic core : The target compound uses a 1,2,4-triazole, whereas the analog substitutes an isoxazole ring. Triazoles exhibit higher nitrogen content, enabling stronger hydrogen-bonding interactions compared to oxygen-containing isoxazoles .
- Substituents : The methylsulfonyl group in the target compound contrasts with the methyl-isoxazolyl group in the analog. Sulfonyl groups increase solubility in polar solvents (e.g., water, DMSO) compared to hydrophobic isoxazole .
- Bioactivity: Isoxazole derivatives are noted for anti-inflammatory and antimicrobial roles, while triazole-containing compounds are explored for kinase inhibition and anticancer effects .
Table 1 : Functional Group Comparison
| Compound | Heterocycle | Key Substituents | Solubility Profile |
|---|---|---|---|
| Target Compound | 1,2,4-Triazole | Methylsulfonyl, carboxylic acid | High (polar solvents) |
| 3-Methyl-5-(5-methyl-3-isoxazolyl)-... | Isoxazole | Methyl-isoxazolyl, carboxylic acid | Moderate (organic solvents) |
Comparison with 5-((S)-2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1-...indole-2-carboxylic Acid
Key Differences :
- Core structure : The target compound uses an indoline (saturated indole), whereas the analog retains an aromatic indole. Saturation in indoline reduces π-π stacking but enhances oxidative stability .
- Heterocyclic substituent : The analog incorporates a 1,2,4-oxadiazole ring, which is less polar than the triazole in the target compound. Oxadiazoles are metabolically stable but lack the hydrogen-bonding versatility of triazoles .
Table 2 : Structural and Pharmacological Contrast
| Feature | Target Compound | Indole-2-carboxylic Acid Analog |
|---|---|---|
| Core Saturation | Indoline (saturated) | Indole (aromatic) |
| Heterocyclic Substituent | 1,2,4-Triazole | 1,2,4-Oxadiazole |
| Metabolic Stability | Moderate (triazole) | High (oxadiazole) |
Comparison with 2-(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione
Key Differences :
- Core structure : The analog uses an isoindoline-dione scaffold, which is structurally rigid compared to the indoline-carboxylic acid in the target compound.
- Substituent similarity : Both compounds share a methylsulfonyl group, but the analog pairs it with an oxadiazole, whereas the target uses a triazole.
Table 3 : Physicochemical Properties
| Property | Target Compound | Oxadiazole-Isoindoline Analog |
|---|---|---|
| Molecular Weight | Not Provided | 377.4 g/mol |
| Key Functional Groups | Triazole, -SO2CH3 | Oxadiazole, -SO2CH3 |
| Potential Applications | Enzyme inhibition | Antibacterial agents |
Biological Activity
3-(1-Isopropyl-1H-1,2,4-triazol-3-yl)-1-(methylsulfonyl)indoline-5-carboxylic acid (CAS No. 1422134-13-1) is a novel compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological activities, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 350.39 g/mol. Its structure incorporates an indoline core linked to a triazole and a methylsulfonyl group, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O4S |
| Molecular Weight | 350.39 g/mol |
| CAS Number | 1422134-13-1 |
Biological Activity Overview
Research indicates that compounds with indole and triazole moieties exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer effects. The presence of the methylsulfonyl group may enhance these activities by increasing solubility and bioavailability.
Antiviral Activity
A study on related indole derivatives demonstrated effective inhibition of HIV-1 integrase, with IC50 values ranging from 0.13 μM to 6.85 μM for various derivatives . The binding mode analysis revealed that structural modifications significantly improved integrase inhibitory activity, suggesting that similar modifications to the target compound could yield potent antiviral agents.
Antimicrobial Activity
Indole-triazole conjugates have shown promising antimicrobial properties against various pathogens such as Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa . The introduction of a sulfur atom into the triazole ring has been noted to enhance bioactivity due to increased lipophilicity and better interaction with biological targets.
Case Studies
- HIV-1 Integrase Inhibition :
- Antimicrobial Efficacy :
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at specific positions on the indole and triazole rings can significantly impact biological activity. For instance:
- C3 Position : Adding long-chain substituents enhances interaction with hydrophobic cavities in target proteins.
- C6 Position : Halogen substitutions improve π-π stacking interactions with nucleic acids or proteins, increasing overall potency.
Q & A
Basic Research Question
- Solubility : Poor aqueous solubility (≤10 µM in PBS) necessitates formulation with co-solvents (e.g., DMSO or cyclodextrins) for in vitro studies .
- Stability : The sulfonyl group confers stability at pH 4–8, but degradation occurs under strongly acidic/basic conditions. Store at -20°C in inert atmospheres to prevent hydrolysis .
How should researchers handle hazards associated with synthetic intermediates?
Basic Research Question
- Methylsulfonyl chloride : Use in fume hoods with PPE (gloves, goggles) due to acute toxicity (H302) and respiratory irritation (H335) .
- Triazole intermediates : Recrystallize to remove genotoxic impurities (e.g., aryl amines) detected via LC-MS .
What strategies validate purity in final compounds for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
